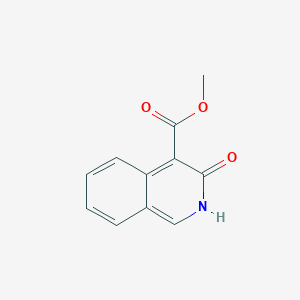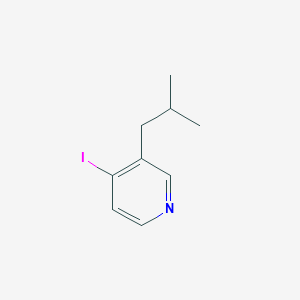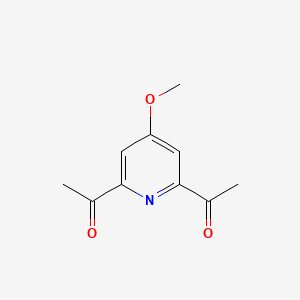
1,1'-(4-Methoxypyridine-2,6-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Methoxypyridine-2,6-diyl)diethanone is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further substituted with two ethanone groups at the 2 and 6 positions. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1,1’-(4-Methoxypyridine-2,6-diyl)diethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from 4-methoxypyridine
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
1,1’-(4-Methoxypyridine-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(4-Methoxypyridine-2,6-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methoxypyridine-2,6-diyl)diethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1,1’-(4-Methoxypyridine-2,6-diyl)diethanone can be compared with other similar compounds:
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(6-acetyl-4-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6(12)9-4-8(14-3)5-10(11-9)7(2)13/h4-5H,1-3H3 |
InChI Key |
QXHKESCMPBDUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


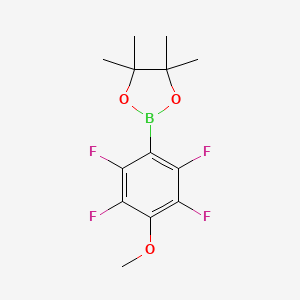
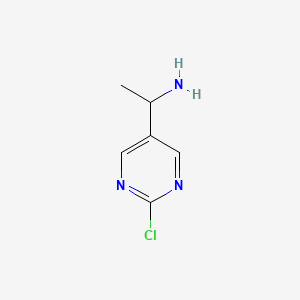
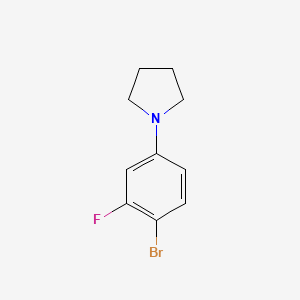
![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)
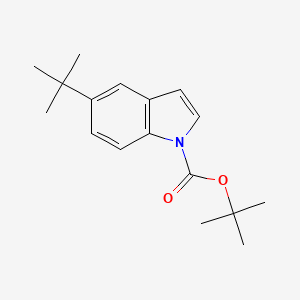
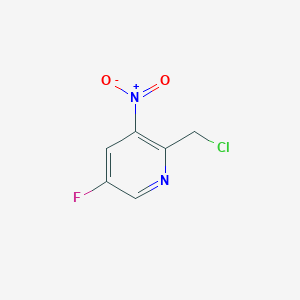
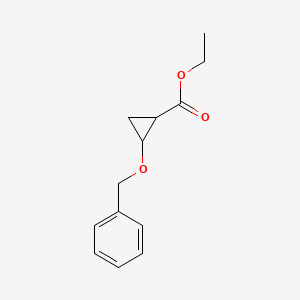
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)
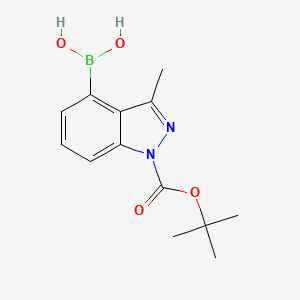

![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
